Triphenyl(tetradecyl)phosphonium Bromide
Description
Overview of Quaternary Phosphonium (B103445) Salts (QPSs) in Contemporary Chemistry and Materials Science
Quaternary Phosphonium Salts (QPSs) are a class of organic-inorganic hybrid compounds characterized by a central phosphorus atom bonded to four organic residues, carrying a positive charge. This structure renders them as salts when paired with a corresponding anion. In contemporary chemistry and materials science, QPSs are recognized for their broad utility, which stems from their exceptional thermal and chemical stability, often superior to their nitrogen-based ammonium (B1175870) counterparts. phasetransfercatalysis.com
Their applications are diverse and impactful. In organic synthesis, they are extensively used as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in immiscible phases, such as an organic and an aqueous layer. chemimpex.combiomedres.us This capability enhances reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener chemical processes. chemimpex.combiomedres.us Beyond catalysis, QPSs are integral to the formulation of ionic liquids, which are salts with low melting points that serve as non-volatile and recyclable solvents. acs.orgnih.gov In materials science, QPSs are employed as curing accelerators in polymerization processes, as surfactants, and as biocides due to their antimicrobial properties. chemimpex.comorgsyn.org Their structural tunability, achieved by varying the organic substituents on the phosphorus atom, allows for the fine-tuning of their physical and chemical properties to suit specific applications. researchgate.net
Historical Context and Evolution of Triphenyl(tetradecyl)phosphonium Bromide Research
The study of quaternary phosphonium salts dates back to the mid-20th century, with significant interest in their synthesis and properties growing in the following decades. The general method for synthesizing QPSs involves the reaction of a tertiary phosphine (B1218219) with an alkyl or aryl halide. In the specific case of this compound, this would involve the reaction of triphenylphosphine (B44618) with a tetradecyl halide, such as 1-bromotetradecane.
While the initial development of phosphonium-based ionic liquids was reported in the 1970s, the focused exploration of QPSs with long alkyl chains, such as this compound, is a more recent area of research. acs.org The evolution of research on this specific compound has been driven by the increasing demand for effective phase-transfer catalysts and functional materials with specific solubility and interfacial properties. chemimpex.com The presence of both aromatic (phenyl) and long aliphatic (tetradecyl) groups on the phosphonium cation provides a unique amphiphilic character, making it a subject of study for applications ranging from catalysis to materials science and even biological systems. chemimpex.comacs.org
Significance of this compound in Bridging Organic and Aqueous Phases in Chemical Reactions
The primary significance of this compound in chemical reactions lies in its efficacy as a phase-transfer catalyst. chemimpex.com Many organic reactions involve reactants with differing solubilities, often requiring a two-phase system (e.g., oil and water). Under these conditions, the reaction can be extremely slow as the reactants are unable to interact. This compound mitigates this issue by acting as a shuttle for one of the reactants across the phase boundary.
The positively charged phosphonium head is hydrophilic, allowing it to interact with anions in the aqueous phase. The bulky phenyl groups and the long, lipophilic tetradecyl chain allow the entire cation-anion pair to be soluble in the organic phase. This mechanism facilitates the transport of the aqueous-phase reactant into the organic phase, where the reaction can proceed. This is particularly valuable in the synthesis of fine chemicals and pharmaceuticals, where it can lead to increased reaction efficiency and reduced energy consumption by allowing for reactions under milder conditions. chemimpex.com The stability of the phosphonium cation ensures it can be used in a variety of chemical environments without significant degradation. acs.org
Current Research Trajectories and Future Outlook for this compound
Current research on this compound and related QPSs is multifaceted. One major trajectory is the continued development and optimization of phase-transfer catalytic systems. This includes the design of novel QPS-based catalysts with enhanced activity and selectivity for specific organic transformations. biomedres.usnih.gov
Another significant area of investigation is their application in materials science, particularly in the formulation of advanced materials like ionic liquids and nanoparticles. chemimpex.comacs.org As a component of ionic liquids, this compound can contribute to the creation of environmentally benign reaction media. acs.orgnih.gov In nanotechnology, it can function as a surfactant to stabilize nanoparticles and control their growth and dispersion. chemimpex.com
The future outlook for this compound is promising. Its unique combination of properties suggests potential for new applications. For instance, its interaction with lipid bilayers is being explored for biological applications, including drug delivery systems and studies of cell membrane dynamics. chemimpex.com As the push for sustainable chemistry continues, the efficiency and recyclability offered by QPS-based systems will likely drive further research and industrial adoption. The development of more cost-effective synthesis routes and the exploration of its utility in emerging fields like biomedicine and advanced materials will be key focus areas for future studies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄BrP | tcichemicals.com |
| Molecular Weight | 539.58 g/mol | tcichemicals.com |
| Appearance | White to pale yellow powder | tcichemicals.com |
| Melting Point | 87 - 96 °C | tcichemicals.com |
| CAS Number | 25791-20-2 | tcichemicals.com |
| Synonyms | Myristyltriphenylphosphonium bromide, (1-Tetradecyl)triphenylphosphonium bromide | tcichemicals.com |
Properties
IUPAC Name |
triphenyl(tetradecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-22-29-33(30-23-16-13-17-24-30,31-25-18-14-19-26-31)32-27-20-15-21-28-32;/h13-21,23-28H,2-12,22,29H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBGFNGBMYHGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948695 | |
| Record name | Triphenyl(tetradecyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25791-20-2 | |
| Record name | Tetradecyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25791-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025791202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyl(tetradecyl)phosphanium bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Characterization of Triphenyl Tetradecyl Phosphonium Bromide
General Synthesis of Alkyl Triphenyl Phosphonium (B103445) Bromides via Quaternization Reactions
The synthesis of alkyl triphenyl phosphonium bromides is primarily achieved through the quaternization of triphenylphosphine (B44618). This reaction involves the treatment of triphenylphosphine, a good nucleophile, with an alkyl halide. The phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. This process results in the formation of a stable phosphonium salt, where the phosphorus atom bears a positive charge and the halide acts as the counter-ion.
The general reaction scheme is as follows: P(C₆H₅)₃ + R-Br → [P(C₆H₅)₃R]⁺Br⁻
This method is particularly effective for primary alkyl halides, such as 1-bromotetradecane, which is the precursor for Triphenyl(tetradecyl)phosphonium Bromide. Secondary halides can also be used, though the reaction is typically less efficient.
Optimized Reaction Conditions and Parameters for this compound Synthesis
The synthesis of this compound involves the reaction of triphenylphosphine with 1-bromotetradecane. To achieve optimal yields and purity, specific reaction conditions are employed. A general procedure involves dissolving triphenylphosphine and 1-bromotetradecane in a suitable solvent. The reaction mixture is then heated under reflux for a specified period to ensure the completion of the quaternization reaction.
| Parameter | Optimized Condition |
| Reactants | Triphenylphosphine, 1-Bromotetradecane |
| Solvent | Acetonitrile, Toluene, or Tetrahydrofuran (THF) |
| Temperature | Reflux (e.g., ~70°C in acetonitrile) rsc.org |
| Reaction Time | 24-72 hours researchgate.net |
| Atmosphere | Inert (e.g., Nitrogen or Argon) rsc.org |
This table outlines typical optimized conditions for the synthesis of alkyl triphenylphosphonium bromides.
Role of Solvents and Temperature in Synthetic Yield and Purity
The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield and purity of this compound. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often favored as they can effectively solvate the charged transition state of the SN2 reaction, thereby accelerating the rate of reaction. Non-polar solvents such as toluene or benzene can also be used, often requiring higher temperatures and longer reaction times.
Elevated temperatures are generally required to drive the reaction to completion in a reasonable timeframe. For instance, heating the reaction mixture to reflux, typically around 70°C when using acetonitrile, for 24 hours is a common practice. rsc.org Insufficient temperature or reaction time may lead to incomplete conversion and a lower yield of the desired product. Conversely, excessively high temperatures could potentially lead to side reactions, although the formation of phosphonium salts is generally a clean and high-yielding process. biomedres.us
Purification Techniques for this compound
After the reaction is complete, the crude product often contains unreacted starting materials and solvent residues. Several purification techniques are employed to isolate the pure this compound. A common method involves precipitating the phosphonium salt from the reaction mixture by adding a non-polar solvent, such as diethyl ether or hexane. The resulting solid can then be collected by filtration.
Further purification can be achieved by washing the crude product with a suitable solvent to remove any remaining impurities. For instance, washing with pentane can help remove non-polar contaminants. rsc.org Recrystallization is another effective purification method. This involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture, such as chloroform and ethyl acetate, and then allowing it to cool slowly to form crystals of the pure compound. rsc.org For long-chain alkyl phosphonium salts that may be oily or difficult to crystallize, trituration with a solvent like n-hexane can be used to induce solidification. researchgate.net
Spectroscopic and Structural Characterization Techniques
The structural elucidation and confirmation of the synthesized this compound are accomplished using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and commonly used techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of this compound.
The ¹H NMR spectrum exhibits characteristic signals for the protons of the phenyl groups and the tetradecyl chain. The aromatic protons of the three phenyl groups typically appear as a multiplet in the region of δ 7.7-7.9 ppm. The protons of the long alkyl chain will show distinct signals, with the terminal methyl group appearing at the most upfield position, typically around δ 0.87 ppm. The methylene groups of the chain will produce a series of signals, with those closer to the positively charged phosphorus atom being shifted further downfield. chemicalbook.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the phenyl rings will show signals in the aromatic region (typically δ 117-135 ppm). The fourteen carbon atoms of the tetradecyl chain will also give rise to a series of signals in the aliphatic region of the spectrum.
| Assignment | ¹H NMR Chemical Shift (ppm) |
| Aromatic Protons (C₆H₅) | 7.72 - 7.85 |
| Methylene Protons (-CH₂-P) | 3.72 |
| Methylene Protons (-CH₂-) | 1.19 - 1.63 |
| Terminal Methyl Protons (-CH₃) | 0.87 |
This table presents the characteristic ¹H NMR chemical shifts for this compound. chemicalbook.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies include those corresponding to the C-H stretching of the aromatic phenyl rings and the aliphatic tetradecyl chain. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are expected in the region of 1450-1600 cm⁻¹. Furthermore, a characteristic absorption band corresponding to the P-C (phenyl) bond is also anticipated. For a similar compound, dodecyl-triphenyl-phosphonium bromide, peaks corresponding to the P-O-C bond vibration have been noted in the 1053-1174 cm⁻¹ range, which may be relevant for comparison. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| P-C (Phenyl) Stretch | Characteristic absorption |
This table summarizes the expected characteristic FTIR absorption bands for this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural composition through fragmentation analysis. The molecular formula for this compound is C₃₂H₄₄BrP, corresponding to a molecular weight of approximately 539.58 g/mol chemimpex.comcenmed.comfishersci.com.
In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the analysis typically focuses on the cationic portion, Triphenyl(tetradecyl)phosphonium ([C₃₂H₄₄P]⁺). Mass spectrometry data show a molecular ion peak for this cation at an m/z that corresponds to its molecular mass . The presence of this peak confirms the identity and integrity of the cationic structure.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural elucidation. The collision-induced dissociation of the parent ion reveals characteristic fragmentation patterns. For phosphonium salts like this compound, these patterns are consistent with the sequential loss of the phenyl (C₆H₅) and the tetradecyl (C₁₄H₂₉) groups . The fragmentation of the long alkyl chain and the stable triphenylphosphine moiety produces a unique mass spectrum that serves as a fingerprint for the compound's structure. The derivatization of molecules with a triphenylphosphonium (TPP) moiety is a known strategy to enhance the sensitivity of detection by mass spectrometry due to the fixed positive charge it introduces researchgate.net.
| Attribute | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₄₄BrP | chemimpex.comcenmed.comfishersci.com |
| Molecular Weight | 539.58 g/mol | chemimpex.comcenmed.comfishersci.com |
| Cationic Species | [C₃₂H₄₄P]⁺ (Triphenyl(tetradecyl)phosphonium) | |
| Observed Cationic m/z | ~538 | |
| Typical Fragmentation | Loss of phenyl and alkyl groups |
X-ray Diffraction for Crystalline State Analysis and Intermolecular Interactions
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline structure of materials, providing detailed information about atomic arrangement, crystallite size, and phase composition intertek.com. For this compound, which exists as a crystalline powder, XRD analysis is essential for characterizing its solid-state structure fishersci.com. The technique involves directing an X-ray beam at the crystalline sample and measuring the scattering pattern, which reveals the ordered arrangement of atoms within the crystal lattice intertek.com.
While a specific single-crystal X-ray diffraction study for this compound is not widely reported, analysis of analogous phosphonium salts provides significant insights. In related phosphonium cations, the phosphorus atom typically exhibits a tetrahedral geometry . The crystal packing and supramolecular structure are governed by a variety of intermolecular interactions.
| Structural Feature | Description | Reference |
|---|---|---|
| Physical Form | Crystalline Powder | fishersci.com |
| Expected Geometry | Tetrahedral geometry around the phosphorus atom | |
| Dominant Intermolecular Interactions | Dispersion forces, non-classical hydrogen bonds (C-H···Br, C-H···π), H···H contacts | monash.edu |
| Analytical Technique | Hirshfeld surface analysis for quantifying interaction contributions | monash.edunih.gov |
Advanced Thermal Analysis in Research
Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal properties of this compound. These methods provide critical data on thermal stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, determining its thermal stability and volatile component fraction wustl.edu. Phosphonium-based ionic liquids, a class to which this compound belongs, are known for their high thermal stability nih.govresearchgate.net. Studies on analogous triphenylphosphonium and trihexyl(tetradecyl)phosphonium salts report decomposition temperatures exceeding 300 °C, and in some cases, up to 450 °C nih.govresearchgate.netresearchgate.netnih.gov. The thermal stability can, however, be influenced by factors such as the purity of the sample, the heating rate used during analysis, and the nature of the atmosphere (inert vs. air) researchgate.netnih.gov. For instance, the presence of oxygen typically leads to lower thermal stability researchgate.netnih.gov. TGA can also be coupled with mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition nih.gov.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine transition temperatures such as melting point (Tₘ) and glass transition temperature (T₉). The melting point for this compound is reported to be in the range of 87-96 °C chemimpex.comfishersci.com. For some phosphonium-based ionic liquids, DSC thermograms reveal the existence of glassy states at room temperature, identified by their glass transition temperatures researchgate.net. The thermal behavior of these materials is complex; upon heating, they may melt into a viscous ionic liquid, where decomposition reactions can then occur .
| Property | Technique | Observation | Reference |
|---|---|---|---|
| Melting Point (Tₘ) | DSC | 87 - 96 °C | chemimpex.comfishersci.com |
| Thermal Stability | TGA | Generally high; analogous compounds are stable up to 300-450 °C | nih.govresearchgate.net |
| Phase Behavior | DSC | Can form glassy states and viscous ionic liquids upon melting | researchgate.net |
| Influencing Factors | TGA | Stability is affected by sample purity, heating rate, and atmosphere (air/inert) | researchgate.netnih.gov |
Catalytic Applications and Mechanistic Studies of Triphenyl Tetradecyl Phosphonium Bromide
Phase Transfer Catalysis (PTC) Mechanisms Facilitated by Triphenyl(tetradecyl)phosphonium Bromide
This compound serves as an effective phase transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This capability is particularly valuable in heterogeneous reaction systems, such as liquid-liquid or solid-liquid mixtures. The catalytic action of phosphonium (B103445) salts like this compound is rooted in their ability to form ion pairs with anionic species, which are then transported into a non-polar organic phase. youtube.com
Interfacial Phenomena and Mass Transfer Enhancement
The core of phase transfer catalysis lies in the events occurring at the interface between two immiscible phases, such as an aqueous and an organic layer. This compound, with its positively charged phosphorus atom shielded by three phenyl groups and a long tetradecyl chain, is highly lipophilic and resides predominantly in the organic phase. phasetransfercatalysis.com
Application in Organic Synthesis Reactions
The utility of alkyltriphenylphosphonium salts as phase transfer catalysts is demonstrated in a variety of organic synthesis reactions. These catalysts are particularly effective in promoting nucleophilic substitution reactions, where an anion from the aqueous or solid phase is made available to react with an organic substrate in the organic phase. youtube.comcrdeepjournal.org
One of the classic examples is the Williamson ether synthesis , where an alkoxide ion is reacted with an alkyl halide to form an ether. youtube.comkhanacademy.orgyoutube.comyoutube.com In a biphasic system, the phosphonium salt transports the alkoxide from the aqueous or solid phase into the organic phase containing the alkyl halide, thereby facilitating the SN2 reaction. youtube.comyoutube.com The use of a phase transfer catalyst like this compound can significantly improve the yield and reaction conditions of such syntheses.
Similarly, these catalysts are employed in the synthesis of nitriles from alkyl halides and an inorganic cyanide, and in the preparation of esters from alkyl halides and carboxylate salts. The general principle remains the same: the transport of the nucleophilic anion across the phase boundary to enable the reaction. The lipophilicity of the tetradecyl group in this compound makes it particularly suitable for these applications.
Below is a table illustrating the application of phosphonium-based phase transfer catalysts in various nucleophilic substitution reactions.
| Reactant 1 | Reactant 2 | Catalyst Type | Product | Reference |
| Alkyl Halide | Sodium Cyanide | Quaternary Phosphonium Salt | Alkyl Cyanide | youtube.com |
| Alkyl Halide | Potassium Phenoxide | Tetrabutylphosphonium Bromide | o-Nitrodiphenyl ether | crdeepjournal.org |
| Alcohol | Alkyl Halide | Quaternary Phosphonium Salt | Ether | youtube.comyoutube.com |
| Carboxylic Acid | Alkyl Halide | Quaternary Phosphonium Salt | Ester | crdeepjournal.org |
Green Chemistry Perspectives in PTC with this compound
Phase transfer catalysis aligns well with the principles of green chemistry. researchgate.netrsc.org The use of water as a solvent, the potential for catalyst recycling, and often milder reaction conditions contribute to more environmentally benign chemical processes. researchgate.netresearchgate.net Phosphonium-based ionic liquids, including this compound, are recognized for their thermal stability and can often be recovered and reused, which reduces waste and cost. alfachemic.com
By facilitating reactions in biphasic systems, PTC can reduce or eliminate the need for hazardous and volatile organic solvents that are often required to co-solubilize the reactants. researchgate.net The ability to use water as one of the phases is a significant advantage from a green chemistry standpoint. Furthermore, the high efficiency of these catalysts often leads to higher yields and selectivity, minimizing the formation of byproducts. alfachemic.com
Role in Oxidative Desulfurization Processes
The removal of sulfur compounds from fuels is a critical industrial process to mitigate air pollution. Oxidative desulfurization (ODS) has emerged as a promising alternative to the traditional hydrodesulfurization, as it can be carried out under milder conditions. In this context, phosphonium salts like this compound play a crucial dual role as both an extractant and a catalyst.
Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)
Ultrasound-assisted extractive/oxidative desulfurization (UEODS) is an advanced oxidation process that enhances the efficiency of sulfur removal. The application of ultrasound creates intense mixing and mass transfer between the fuel and the catalyst/oxidant phases. researchgate.netepa.gov
In a typical UEODS system for fuel desulfurization, a phosphonium-based ionic liquid such as trihexyl(tetradecyl)phosphonium bromide acts as an extractant, drawing sulfur-containing compounds like dibenzothiophene (B1670422) (DBT) from the fuel phase. nih.govacs.org Simultaneously, it acts as a phase transfer catalyst, facilitating the reaction between the extracted sulfur compounds and an oxidizing agent (e.g., hydrogen peroxide) in the presence of an acid. researchgate.net The sulfur compounds are oxidized to their corresponding sulfones, which are more polar and can be easily separated from the non-polar fuel. researchgate.net
Research on butyltriphenylphosphonium bromide ([BTPP]Br) has shown that it acts as both a phase transfer catalyst and an extractant in ultrasound-assisted oxidative desulfurization, achieving significant conversion in a short time. researchgate.net A multistage extraction process can further enhance the desulfurization efficiency. researchgate.net
The table below summarizes the efficiency of a similar phosphonium salt, trihexyl(tetradecyl)phosphonium bromide, in the extractive desulfurization of dibenzothiophene (DBT).
| Parameter | Value | Reference |
| Catalyst | Trihexyl(tetradecyl)phosphonium Bromide | acs.org |
| Sulfur Compound | Dibenzothiophene (DBT) | acs.org |
| Desulfurization Efficiency | 88.5% | acs.org |
| Reaction Time | 30 min | acs.org |
| Temperature | 30 °C | acs.org |
| Catalyst Recycling | Up to 10 cycles without significant loss of efficiency | acs.org |
Kinetic Studies of Desulfurization Reactions Catalyzed by Phosphonium Bromides
Kinetic studies of the oxidative desulfurization process are crucial for understanding the reaction mechanism and optimizing the process parameters. For the oxidation of dibenzothiophene catalyzed by phosphonium bromides in a UEODS system, the reaction often follows pseudo-first-order kinetics. nih.gov
The rate of reaction is influenced by several factors, including the concentration of the catalyst, the oxidant-to-sulfur molar ratio, temperature, and sonication time. nih.gov Studies on trihexyl(tetradecyl)phosphonium bromide have determined the reaction rate constant and half-life under various conditions. nih.gov The oxidation reactivity of different sulfur substrates has also been investigated, typically following the order: dibenzothiophene (DBT) > benzothiophene (B83047) (BT) > thiophene (B33073) (TH). nih.gov
The activation energy for the oxidation of sulfur compounds like benzothiophene in similar triphasic systems has been determined to be around 90 ± 8 kJ mol-1, with the reaction order being 1 with respect to the sulfur compound. fau.deuni-bayreuth.de
Regeneration and Recycling of this compound in Catalysis
The economic and environmental viability of a catalytic process often hinges on the ability to regenerate and recycle the catalyst. This compound, like other phosphonium salt phase transfer catalysts, offers advantages in this regard due to its high thermal stability and potential for recovery. alfachemic.com The regeneration process aims to restore the catalytic activity of the spent catalyst, which may have been diminished by surface contamination or the formation of byproducts. phasetransfercatalysis.com
Generally, the recyclability of phosphonium salt catalysts is a key feature, allowing for reduced operational costs and minimized environmental impact. alfachemic.com For instance, in processes where the catalyst is used as a distinct phase (e.g., as an ionic liquid), it can often be separated from the reaction mixture by simple decantation or filtration and reused in subsequent batches. alfachemic.com
A study on a structurally similar phosphonium salt, trihexyl(tetradecyl)phosphonium bromide ([THTDP]Br), in ultrasound-assisted extractive/oxidative desulfurization demonstrated its successful regeneration and recycling over six cycles with only a slight decrease in efficiency. nih.gov The regeneration process in such applications can involve washing the recovered catalyst with a suitable solvent to remove accumulated impurities before its reintroduction into the reaction system. While specific protocols for the regeneration of this compound are not extensively detailed in the available literature, the principles applied to similar phosphonium salts are applicable.
The following table outlines a general approach to the regeneration and recycling of phosphonium salt catalysts based on established practices for similar compounds.
| Step | Description | Purpose |
| 1. Separation | The catalyst is separated from the product mixture. This can be achieved through phase separation (if the catalyst forms a separate liquid phase), precipitation followed by filtration, or extraction with a suitable solvent. | To isolate the catalyst from the reaction products and unreacted starting materials. |
| 2. Washing | The recovered catalyst is washed with a solvent that can dissolve impurities but not the catalyst itself. The choice of solvent is crucial and depends on the nature of the impurities. | To remove any adsorbed organic residues, byproducts, or unreacted reagents from the catalyst. |
| 3. Drying | The washed catalyst is dried under vacuum to remove any residual solvent. | To ensure the catalyst is free from moisture and solvents that could interfere with future reactions. |
| 4. Reactivation | In some cases, a chemical treatment may be necessary to restore the catalyst's active sites if they have been poisoned. | To reverse any chemical changes that may have deactivated the catalyst during the reaction. |
| 5. Reuse | The regenerated catalyst is reintroduced into the reactor for a new catalytic cycle. | To demonstrate the economic and environmental benefits of the catalytic process. |
Catalysis in Specialty Chemical Synthesis
This compound serves as a highly effective phase transfer catalyst (PTC) in a variety of organic syntheses, particularly in the production of specialty chemicals. chemimpex.com Its role as a PTC is to facilitate the transfer of a reactant from one phase to another (typically from an aqueous phase to an organic phase), where the reaction can then proceed. chemimpex.com This is particularly useful in reactions involving two immiscible reactants. The lipophilic nature of the tetradecyl and phenyl groups allows the phosphonium salt to be soluble in the organic phase, while the positively charged phosphorus atom can pair with an anionic reactant from the aqueous phase, shuttling it into the organic phase.
This catalytic activity is instrumental in the synthesis of a range of specialty chemicals, including agrochemicals and pharmaceuticals. chemimpex.com For example, it plays a crucial role in the formation of quaternary ammonium (B1175870) salts, which are important intermediates in the production of these products. chemimpex.com It is also utilized in C-C bond formation reactions, such as in Wittig reactions for olefination. tcichemicals.com
The table below provides examples of reactions where this compound or similar phosphonium salts are used as phase transfer catalysts in the synthesis of specialty chemicals.
| Reaction Type | Substrate(s) | Product | Catalyst | Significance |
| Nucleophilic Substitution | Alkyl Halide + Nucleophile (e.g., CN-, OH-) | Substituted Alkane | This compound | Synthesis of nitriles, alcohols, and ethers. |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene | This compound (as precursor) | Key step in the synthesis of various fine chemicals and natural products. |
| Alkylation | Active Methylene Compound + Alkylating Agent | Alkylated Compound | This compound | Important for creating carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. |
| Polymerization | Monomers | Polymer | This compound | Used in the synthesis of certain types of polymers and resins. |
Electrochemical Studies and Surface Modification
Beyond its catalytic applications in organic synthesis, this compound is also employed in the fields of electrochemistry and materials science for surface modification. chemimpex.com Its amphiphilic structure, possessing both hydrophobic (the long alkyl chain and phenyl groups) and hydrophilic (the charged phosphonium head) components, allows it to self-assemble at interfaces and alter the surface properties of materials.
In electrochemical studies, this compound can be used to modify the surface of electrodes. chemimpex.com Such modifications can lead to improved performance of electrochemical devices like sensors and batteries by enhancing charge transfer properties. chemimpex.com The adsorption of the phosphonium salt onto an electrode surface can create a more favorable environment for specific electrochemical reactions, potentially by increasing the local concentration of reactants or by facilitating electron transfer. The modification of electrode surfaces with nanoparticles is a growing trend in electrochemical sensing, and surfactants like this compound can play a role in the preparation and stabilization of these nanoparticles. mdpi.com
The ability of phosphonium salts to modify surfaces is not limited to electrodes. They can be used to alter the surface properties of various materials to make them more compatible with other substances. For instance, modifying the surface of a hydrophilic material with this compound can render it more hydrophobic, which can be advantageous in applications such as the preparation of polymer composites or coatings.
The following table summarizes the applications of this compound in electrochemical studies and surface modification.
| Application Area | Specific Use | Mechanism of Action | Potential Benefit |
| Electrochemical Sensors | Electrode surface modifier | Adsorption onto the electrode surface, creating a microenvironment that enhances the electrochemical signal of the analyte. | Increased sensitivity, improved selectivity, and lower detection limits. chemimpex.commdpi.com |
| Batteries | Electrolyte additive or electrode coating | Forms a stable interface between the electrode and the electrolyte, facilitating ion transport and improving charge transfer kinetics. | Enhanced battery performance, including higher capacity and longer cycle life. chemimpex.com |
| Materials Science | Surface modification of nanoparticles and other materials | Self-assembly on the material's surface, altering its surface energy and compatibility with other phases. | Improved dispersion of nanoparticles in a matrix, enhanced interfacial adhesion in composites, and tailored surface wettability. chemimpex.com |
| Corrosion Inhibition | Corrosion inhibitor for metals | Adsorption on the metal surface, forming a protective layer that isolates the metal from the corrosive environment. | Reduced corrosion rate and extended lifespan of metallic components. |
Biological and Biomedical Research Applications of Triphenyl Tetradecyl Phosphonium Bromide
Cell Membrane Interaction and Dynamics Studies
The unique amphipathic structure of Triphenyl(tetradecyl)phosphonium Bromide, featuring a lipophilic tetradecyl chain and a cationic triphenylphosphonium headgroup, dictates its interaction with biological membranes. This interaction is fundamental to its biological activities.
Interaction with Lipid Bilayers and Membrane Potential Alterations
This compound exhibits a strong affinity for the lipid bilayers that constitute cellular membranes. The lipophilic tetradecyl tail facilitates insertion into the hydrophobic core of the membrane, while the positively charged triphenylphosphonium group remains anchored at the polar headgroup interface. This insertion can perturb the structure and fluidity of the lipid bilayer. uniroma3.it Molecular dynamics studies on similar phosphonium (B103445) compounds, such as dodecyltriphenylphosphonium, have shown a greater affinity for the membrane surface compared to their shorter-chain counterparts. nih.gov This interaction is driven by both hydrophobic forces and electrostatic interactions between the cation and the negatively charged components of the membrane. karazin.ua
The accumulation of these positively charged molecules within the membrane leads to a significant alteration of the transmembrane electrical potential. nih.gov The positive charge of the phosphonium headgroup contributes to a more positive potential on the inner leaflet of the membrane, effectively depolarizing it. acs.org This depolarization is a key aspect of its mechanism of action, as many cellular processes are dependent on the maintenance of a specific membrane potential. The ability of triphenylphosphonium-based compounds to move across biological membranes is attributed to the large ionic radius of the TPP+ moiety, where the positive charge is delocalized over the phenyl rings, facilitating its passage. nih.gov
Permeability and Transport Mechanisms Across Biological Membranes
The transport of this compound across biological membranes is a multifaceted process. Its lipophilic nature allows it to partition into the lipid bilayer, a crucial first step for passive diffusion across the membrane. uniroma3.itnih.gov The rate of this diffusion is influenced by the length of the alkyl chain, with longer chains generally favoring membrane insertion.
Furthermore, the transport is significantly driven by the membrane potential. The negative potential inside most cells, particularly in mitochondria, creates a strong electrophoretic force that drives the accumulation of the positively charged phosphonium cation. nih.gov This results in a concentration of the compound inside the cell that can be several hundred times higher than the external concentration. nih.gov While specific transporters are not typically required for the uptake of these compounds, their passage is not without interaction with membrane components. nih.gov Studies on analogous compounds suggest that they can induce a non-specific increase in membrane permeability, which may be linked to their observed biological effects. acs.org
Antimicrobial Activity and Structure-Activity Relationship (SAR)
This compound and related alkylphosphonium salts have demonstrated notable antimicrobial properties. The effectiveness of these compounds is closely tied to their chemical structure, particularly the length of the alkyl chain.
Efficacy Against Gram-Positive and Gram-Negative Bacteria
Alkyl triphenylphosphonium salts have shown broad-spectrum antibacterial activity, though their efficacy can vary between Gram-positive and Gram-negative bacteria. Generally, these compounds are more effective against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, can act as a barrier, reducing the penetration of these compounds. nih.gov However, modifications to the core structure can enhance activity against Gram-negative species.
The length of the alkyl chain is a critical determinant of antibacterial potency. Studies on a series of alkyl triphenylphosphonium bromides have shown that compounds with chain lengths between 10 and 14 carbons often exhibit the highest activity. nih.gov This is attributed to an optimal balance between water solubility and lipophilicity, which is necessary for the compound to reach and disrupt the bacterial membrane.
| Compound/Bacterial Strain | MIC (µg/mL) | Reference |
| CFX-amide-PPh3 vs. MRSA 5016 | 2.78 | nih.gov |
| CFX-amide-PPh3 vs. MRSA 5013 | 1.39 | nih.gov |
| CFX-ester-PPh3 vs. MRSA 5016 | 11.12 | nih.gov |
| Dodecyl(triphenyl)phosphonium bromide vs. A. baumannii | 6.25 µM | nih.gov |
| Decyl(triphenyl)phosphonium bromide vs. A. baumannii | 12.5 µM | nih.gov |
This table presents Minimum Inhibitory Concentration (MIC) values for derivatives and analogues of this compound against various bacterial strains.
Antibiofilm Properties
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Triphenylphosphonium derivatives have shown promise in combating these structures. They can inhibit the formation of biofilms and also disrupt pre-existing ones. researchgate.netresearchgate.net The mechanism of antibiofilm activity is often linked to the disruption of the bacterial cell membrane, which is a crucial step in the initial attachment and subsequent proliferation of bacteria within the biofilm. researchgate.net
Derivatives of ciprofloxacin (B1669076) conjugated with a triphenylphosphonium moiety have been shown to inhibit biofilm formation in MRSA by over 74.9%. nih.gov Phosphonium salts can also prevent cell adhesion to surfaces, a critical early stage in biofilm development. nih.gov The ability to interfere with biofilm integrity makes these compounds interesting candidates for developing new strategies to treat chronic and persistent bacterial infections.
Inhibition of Protein Synthesis and Ribosome Binding Mechanisms
Beyond membrane disruption, a key mechanism of action for some triphenylphosphonium derivatives is the inhibition of bacterial protein synthesis. nih.govmicrobenotes.comlibretexts.org These compounds can target the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Research on chloramphenicol (B1208) analogues linked to a triphenylphosphonium tail has demonstrated that these hybrid molecules bind to the bacterial 70S ribosome with high affinity. nih.gov The triphenylphosphonium moiety appears to enhance the binding of the antibiotic to the ribosome. nih.gov These compounds interfere with the peptidyl transferase center (PTC) on the large ribosomal subunit (50S), which is responsible for forming peptide bonds between amino acids. iupac.org By blocking this crucial step, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis and ultimately bacterial death. microbenotes.comwikipedia.org
Design of Dual-Acting Antimicrobial Agents
The unique chemical structure of triphenylphosphonium (TPP) derivatives, including this compound, has prompted research into their potential as dual-acting antimicrobial agents. This approach combines the inherent antimicrobial properties of the TPP cation with other pharmacophores to create hybrid molecules with expanded activity spectra. The TPP moiety itself exhibits antibacterial effects, which can be attributed to its ability to disrupt the bacterial membrane potential and destabilize the lipid membrane, particularly in derivatives with longer alkyl chains. nih.gov
Research has focused on conjugating the TPP cation to known antibiotics or antimicrobial peptides (AMPs). For example, analogs of the antibiotic chloramphenicol have been synthesized where the dichloromethyl group is replaced with an alkyl(triphenyl)phosphonium residue. nih.gov These new molecules, such as CAM-C14-TPP, which incorporates a tetradecyl TPP group, were designed as potential dual-acting antibiotics and antiproliferative agents. nih.gov Similarly, conjugating AMPs related to bactenecin (B179754) 7 and oncocin 112 with an alkyl-TPP fragment has been shown to improve penetration into bacterial cells and broaden their activity to include Gram-positive bacteria, which are susceptible to alkyl-TPP derivatives. mdpi.com The resulting peptide-TPP conjugates can cause membrane depolarization in bacteria like B. subtilis. mdpi.com
The rationale behind this design strategy is that the TPP group, a lipophilic cation, facilitates the molecule's interaction with and penetration of microbial cell membranes. mdpi.comnih.gov This can lead to enhanced antimicrobial efficacy and potentially overcome existing resistance mechanisms. semanticscholar.org Studies have shown that phytochemical-based TPP conjugates can act as potent and selective antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), with their mechanism involving interactions with the bacterial cell wall and membrane. nih.govsemanticscholar.org Furthermore, amphiphilic peptides conjugated with TPP have demonstrated potential against drug-resistant bacterial strains. rsc.org
Table 1: Antimicrobial Activity of Selected TPP-related Compounds
| Compound/Derivative | Target Organism(s) | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| CAM-C14-TPP | S. aureus, L. monocytogenes, B. subtilis, Mycobacterium sp. | Inhibition of bacterial growth | nih.gov |
| Peptide-TPP Conjugates | Gram-negative and Gram-positive bacteria (E. coli, B. subtilis) | Suppressed bacterial growth; membrane depolarization | mdpi.com |
| Dihydrocinnamic TPP Derivatives | Methicillin-resistant S. aureus (MRSA) | Potent and selective antibacterial activity | nih.govsemanticscholar.org |
| TPP-conjugated Amphiphilic Peptides | Drug-resistant strains | Antimicrobial activity | rsc.org |
Drug Delivery Systems and Bioavailability Enhancement
This compound and related TPP compounds are valuable in pharmaceutical research for their role in drug delivery and enhancing bioavailability. chemimpex.com The lipophilic cationic nature of the TPP group allows it to interact effectively with lipid bilayers, a property that is exploited in designing advanced drug delivery systems. chemimpex.comnih.gov
A primary formulation strategy involves incorporating TPP moieties into liposomes to create targeted drug delivery vehicles. nih.govnih.gov Liposomes are vesicles composed of lipid bilayers that can encapsulate therapeutic agents. By functionalizing the surface of a liposome (B1194612) with a TPP derivative, the entire carrier system becomes selectively targeted towards mitochondria. nih.govrsc.org This is because the delocalized positive charge of the TPP cation is strongly attracted to the high negative membrane potential of the mitochondrial inner membrane. nih.gov
In one such strategy, a conjugate of 10,12-pentacosadiynoic acid (PCDA) and TPP was incorporated into a lipid bilayer made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). nih.govrsc.org This modification resulted in cationic liposomes with enhanced lipophilicity and a positive surface charge, characteristics that are crucial in the drug delivery process. nih.gov These TPP-modified liposomes have been successfully used to shuttle chemotherapy drugs like Doxorubicin directly to the mitochondria of cancer cells. nih.govrsc.org This targeted approach ensures that the drug becomes bioavailable primarily within the target organelle, potentially increasing therapeutic efficacy while minimizing systemic exposure. nih.gov The surfactant properties of compounds like this compound are noted for their potential to enhance the bioavailability of pharmaceuticals in various formulations. chemimpex.com
Mitochondrial Targeting and Associated Therapeutic Strategies
The ability to specifically target mitochondria is a significant goal in modern therapeutic design, as mitochondrial dysfunction is implicated in numerous diseases, including cancer. nih.govnih.govrsc.org The most widely used and effective method for delivering molecules to mitochondria involves covalently linking a pharmacophore to a lipophilic cation, with the triphenylphosphonium cation being a prime example. nih.govresearcher.life The TPP cation's structure, featuring a positive charge delocalized over three phenyl rings, allows it to readily pass through biological membranes and accumulate within the mitochondrial matrix, where the electrical potential is highly negative. nih.govdovepress.com This accumulation can be several hundred-fold higher than in the cytoplasm. nih.gov
This targeting strategy has been applied to a wide range of molecules, from antioxidants to chemotherapeutic drugs. nih.gov By attaching a TPP group, these agents can be concentrated at their site of action within the mitochondria, leading to more effective therapeutic outcomes. dovepress.com For instance, TPP-conjugated molecules can induce apoptosis in tumor cells by directly acting on the mitochondrial pathway. dovepress.com
In oncology research, TPP-mediated mitochondrial targeting is a particularly promising strategy. Cancer cells often exhibit an increased mitochondrial membrane potential compared to normal cells, which enhances the selective accumulation of TPP-based compounds. nih.gov This selectivity forms the basis for developing mitochondria-targeted anticancer agents. umn.edu
Numerous studies have demonstrated the efficacy of this approach. TPP-functionalized liposomes carrying Doxorubicin have been shown to effectively target the mitochondria of human breast (MCF7) and colorectal (HCT116) cancer cells, triggering oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. nih.govrsc.org The cytotoxicity of these targeted liposomes was comparable to that of the free drug, but with the added advantage of site-specific delivery. nih.gov Other research has shown that triphenylalkylphosphonium salts with varying alkyl chain lengths exhibit potent cytotoxic activity against cancer cell lines such as HeLa and K562. nih.gov
Preclinical evaluations of novel TPP salts have identified compounds with submicromolar IC50 concentrations that localize within mitochondria, decrease oxygen consumption, increase superoxide (B77818) production, and significantly suppress tumor growth in mouse models of human breast cancer. scienceopen.com These findings underscore the potential of using this compound and similar TPP derivatives to develop a new generation of cancer therapies that exploit the unique bioenergetic properties of tumor cell mitochondria. nih.govscienceopen.com
Table 2: Research Findings of TPP-based Compounds in Cancer Cells
| TPP-based System | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Lip-DT-Dox (TPP-Doxorubicin Liposome) | MCF7 (breast), HCT116 (colorectal) | Shuttle of Doxorubicin to mitochondria, induction of oxidative stress and apoptosis. | nih.govrsc.org |
| Triphenylalkylphosphonium Iodides | K562 (leukemia) | Potent cytotoxic activity with IC50 values of 6–10 μM after 48h. | nih.gov |
| TP187 (Phosphonium Salt) | Human breast cancer xenograft | Significantly decreased tumor growth, decreased proliferation, and increased caspase-3 cleavage. | scienceopen.com |
| CAM-C14-TPP | Cancer cell lines | Designed as a dual-acting agent with antiproliferative effects. | nih.gov |
Applications in Materials Science and Nanotechnology
Role as a Surfactant in Nanoparticle Synthesis and Dispersion
The amphiphilic nature of triphenyl(tetradecyl)phosphonium bromide makes it an effective surfactant in the synthesis and stabilization of nanoparticles. chemimpex.com Surfactants are crucial in nanomaterial preparation to control particle size, prevent aggregation, and ensure stable dispersion in various solvents. chemimpex.comnih.govresearchgate.net The use of phosphonium-based surfactants is noted for creating nanoparticles with specific physical properties. researchgate.net In nanoparticle synthesis, surfactants like this compound can cover the surface of newly formed particles, which is a key step to stabilize them within a system. nih.gov
This compound and similar phosphonium (B103445) salts enhance the stability of nanomaterials through mechanisms of steric and electrostatic stabilization. chemimpex.comresearchgate.net The bulky triphenylphosphonium headgroup and the long alkyl chain adsorb onto the nanoparticle surface, creating a protective layer that physically hinders particles from coming close enough to agglomerate due to van der Waals forces. researchgate.net
Furthermore, as a cationic surfactant, it imparts a positive surface charge to the nanoparticles. nih.govresearchgate.net This charge leads to electrostatic repulsion between particles, further promoting dispersion and long-term stability in colloidal solutions. researchgate.net Research on silver nanoparticles stabilized with various phosphonium surfactants demonstrated that the physical properties and surface charge of the nanoparticles could be effectively controlled. researchgate.net For instance, the zeta potential of silver nanodispersions stabilized by phosphonium surfactants was found to be in the range of +27 mV to +50 mV. researchgate.net Nanoparticles stabilized with hydrophobic triphenyl-substituted phosphonium surfactants yielded some of the smallest hydrodynamic diameters, around 40 nm. researchgate.net
A study on a related compound, trimethyl(tetradecyl)phosphonium bromide (TTP-Br), used for treating CsPbBr3 nanocrystals, showed a significant enhancement in stability. The TTP-Br-capped nanocrystals retained approximately 90% of their photoluminescence quantum yield after six weeks of air exposure, demonstrating the effectiveness of phosphonium-based molecules as surface ligands for robust optoelectronic applications. researchgate.net
| Nanoparticle Type | Phosphonium Surfactant | Key Research Finding | Source |
|---|---|---|---|
| Silver (Ag) Nanoparticles | Triphenyl-substituted phosphonium surfactants | Resulted in nanoparticles with hydrodynamic diameters around 40 nm. | researchgate.net |
| Silver (Ag) Nanoparticles | General phosphonium surfactants | Produced a positive zeta potential between +27 mV and +50 mV, indicating good dispersion stability. | researchgate.net |
| Cesium Lead Bromide (CsPbBr3) Nanocrystals | Trimethyl(tetradecyl)phosphonium bromide (TTP-Br) | Enhanced stability, retaining ~90% of photoluminescence quantum yield after 6 weeks in air. | researchgate.net |
Development of Advanced Materials, including Ionic Liquids
This compound serves as a precursor or a component in the development of advanced materials, most notably phosphonium-based ionic liquids (PILs). chemimpex.comresearchgate.net Ionic liquids are salts with melting points below 100 °C, and they are explored as designer solvents and electrolytes in various industrial processes due to their unique properties like low vapor pressure, high thermal stability, and tunable physicochemical characteristics. researchgate.netmdpi.com
The design of phosphonium-based ionic liquids involves pairing a quaternary phosphonium cation, such as triphenyl(tetradecyl)phosphonium, with a suitable anion. researchgate.net Compared to more common nitrogen-based (e.g., imidazolium) ionic liquids, phosphonium-based variants often exhibit superior thermal and chemical stability. researchgate.netnih.gov The absence of acidic protons, which can be present in some imidazolium (B1220033) cations, makes PILs more stable under basic reaction conditions. researchgate.netnih.gov
The properties of the resulting ionic liquid are determined by the structure of both the cation and the anion. The bulky and asymmetric nature of cations like triphenyl(tetradecyl)phosphonium disrupts crystal lattice formation, often leading to low melting points. nih.gov Characterization of these materials involves techniques like single-crystal X-ray diffraction to understand their solid-state structures and intermolecular interactions. nih.gov Studies on alkylated triphenylphosphonium-based ionic liquids have shown high thermal stability, with decomposition temperatures reaching up to 450 °C. nih.gov
| Compound Name | Alkyl Chain Length | Melting Point (°C) | CAS Registry Number | Source |
|---|---|---|---|---|
| Octyl(triphenyl)phosphonium bromide | C8 | 61–63 °C | 42036-78-2 | nih.gov |
| Decyl(triphenyl)phosphonium bromide | C10 | 86–88 °C | 32339-43-8 | nih.gov |
| Dodecyl(triphenyl)phosphonium bromide | C12 | 89–92 °C | 15510-55-1 | nih.gov |
| This compound | C14 | 87–96 °C | 25791-20-2 | chemimpex.com |
While widespread commercial production of most ionic liquids is still developing, phosphonium-based ionic liquids are targeted for several industrial applications due to their stability. researchgate.net Ionic liquids derived from the trihexyl(tetradecyl)phosphonium cation (a close structural analog) have shown significant promise in separation processes.
Key applications include:
Extractive Desulfurization : Trihexyl(tetradecyl)phosphonium chloride has been effectively used as both a catalyst and an extractant in the ultrasound-assisted oxidative desulfurization of model and base oils, achieving up to 98.67% sulfur removal. researchgate.net This process is critical for producing cleaner fuels.
Metal Recovery : Trihexyl(tetradecyl)phosphonium bromide has been investigated as an extractant for precious group metals (PGMs) like rhodium (III), ruthenium (III), and platinum (IV) from chloride solutions. researchgate.net It has also been explored for the recovery of molybdenum (VI) from acidic media, which is relevant for recycling spent catalysts. researchgate.net
Gas Separation : Trihexyl(tetradecyl)phosphonium bromide can be used to prepare supported liquid membranes for gas separation processes. sigmaaldrich.com The same cation paired with other anions has been studied for its ability to solubilize carbon dioxide, an important application for carbon capture technologies. researchgate.net
| Industrial Process | Ionic Liquid Used | Function | Reported Outcome | Source |
|---|---|---|---|---|
| Ultrasound-Assisted Extractive/Oxidative Desulfurization | Trihexyl(tetradecyl)phosphonium chloride | Catalyst / Extractant | Achieved 98.67% sulfur removal from model oil. The IL could be recycled 5 times. | researchgate.net |
| Metal Ion Extraction | Trihexyl(tetradecyl)phosphonium bromide | Extractant | Proven to be an efficient extractant for Pt(IV) from chloride solutions. | researchgate.net |
| CO2 Capture | Trihexyl(tetradecyl)phosphonium bromide | Solvent | Reported as a good solvent for carbon dioxide solubilization. | researchgate.net |
Modification of Polymer Composites
Phosphonium salts, including triphenyl-substituted variants, are used as organic modifiers to create advanced polymer composites, particularly polymer-clay nanocomposites. mdpi.com Organically modified clays (B1170129) are essential for producing nanocomposites because the surfactant ions intercalate into the clay galleries, making the hydrophilic clay compatible with hydrophobic polymer matrices.
Phosphonium surfactants are often preferred over traditional ammonium (B1175870) surfactants for this purpose due to their higher thermal stability. mdpi.com This enhanced stability prevents the degradation of the surfactant during the high-temperature processing (melt extrusion) of many polymers, ensuring the integrity and performance of the final nanocomposite material. mdpi.com In a related application, trihexyl(tetradecyl)phosphonium chloride was added to plasticized poly(vinyl chloride) (PVC) gels to improve their actuation behavior at low electric fields, demonstrating the role of these salts in modifying the functional properties of polymers. researchgate.net
Environmental Remediation and Sustainability Research
The growing focus on environmental protection and sustainable industrial practices has led to investigations into the utility of specialized chemical compounds. Among these, Triphenyl(tetradecyl)phosphonium Bromide and its analogues have been explored for various applications aimed at mitigating pollution and enhancing process efficiency. This article delves into the research surrounding this phosphonium (B103445) salt in several key areas of environmental remediation and sustainability.
Computational Chemistry and Theoretical Investigations of Triphenyl Tetradecyl Phosphonium Bromide
Density Functional Theory (DFT) Studies for Molecular Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Triphenyl(tetradecyl)phosphonium Bromide and related phosphonium (B103445) salts, DFT calculations are instrumental in characterizing the nature of interactions between the cation and anion. For instance, studies on the analogous compound trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆(₁₄)][Cl]) have successfully combined DFT calculations with experimental data to characterize the compound's structure. researchgate.net By optimizing the geometry of the ion pair, researchers can identify key interaction points, such as hydrogen bonds between the anion and the α-hydrogens of the cation's alkyl chains. researchgate.net These calculations provide a detailed picture of the forces governing the molecular assembly in both the solid and liquid states.
DFT calculations are a valuable tool for predicting the reactivity and selectivity of phosphonium-based ionic liquids in catalytic applications. By calculating the interaction energies between the ionic liquid and various substrates, researchers can gain insight into the catalytic mechanism. A study on the related compound trihexyl(tetradecyl)phosphonium bromide ([THTDP]Br) in the ultrasound-assisted extractive/oxidative desulfurization (UEODS) of fuel demonstrates this approach. nih.gov DFT was used to examine the interaction energy between the [THTDP]Br and different sulfur-containing compounds. nih.gov The results helped to explain the observed reactivity and selectivity order (Dibenzothiophene > Benzothiophene (B83047) > Thiophene (B33073) > 3-Methylthiophene). nih.gov Such computational analysis allows for the screening of potential catalysts and the optimization of reaction conditions, making the process more efficient and industrially feasible. nih.gov
The following table summarizes the observed oxidation reactivity and selectivity of various sulfur substrates in the presence of a phosphonium bromide catalyst, as supported by DFT investigations. nih.gov
| Substrate Name | Abbreviation | Reactivity Rank |
| Dibenzothiophene (B1670422) | DBT | 1 (Highest) |
| Benzothiophene | BT | 2 |
| Thiophene | TH | 3 |
| 3-Methylthiophene | 3-MT | 4 (Lowest) |
This table is generated based on findings for the analogous compound Trihexyl(tetradecyl)phosphonium Bromide. nih.gov
The physical properties of phosphonium ionic liquids are significantly influenced by the conformation of the alkyl chains attached to the phosphorus atom. DFT calculations are employed to perform conformational analysis and determine the relative energies of different spatial arrangements (isomers) of these chains. acs.org For alkylated triphenylphosphonium cations, computational studies have been used to understand the rotational freedom of the alkyl chain and its impact on thermal properties. nih.gov
In a study on the butyltriphenylphosphonium cation, a shorter-chain analogue of the tetradecyltriphenylphosphonium cation, conformational analysis revealed that the energy difference between the gauche and anti conformations is very small, approximately 0.3 kJ/mol. acs.org While calculations indicate a slight energetic preference for the staggered anti-arrangement, the alkyl chain readily adopts a gauche-conformation in the solid state. nih.gov This low energy barrier between conformations, along with the canted arrangement of the phenyl rings, is proposed as a reason for the lower-than-expected melting points of these compounds. nih.govacs.org The accessible conformations of the long alkyl chain are a key factor in the rational design of these materials for specific thermal applications. nih.gov
Molecular Dynamics Simulations for System Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the evolution of a system over time and understand macroscopic properties based on microscopic interactions. For phosphonium ionic liquids, MD simulations provide critical insights into their structural morphology and response to external conditions like pressure. nih.gov
A study investigating the effects of increasing pressure on the structural morphology of trihexyl(tetradecyl)phosphonium bromide (P₆₆₆,₁₄⁺/Br⁻) and a related dicyanamide (B8802431) salt revealed significant changes in system behavior. nih.gov At ambient conditions, these ionic liquids exhibit polarity ordering (segregation of polar and nonpolar domains) and charge ordering. nih.gov As pressure increases, the extent of this polarity ordering decreases. nih.gov Beyond a certain transition pressure, the simulations show the emergence of crystalline order, which becomes more pronounced at higher pressures. nih.gov This shift is attributed to a change in the dominant interactions, with enhanced correlations between charged and uncharged groups and diminished correlations between like domains (polar-polar or apolar-apolar) under high pressure. nih.gov Such simulations are vital for predicting the behavior of these materials in applications where they might be subjected to extreme conditions.
Structure-Property Correlation Analysis
Understanding the relationship between the molecular structure of an ionic liquid and its bulk physical properties is fundamental to materials science. acs.org Computational analyses are central to establishing these structure-property correlations. nih.gov By combining crystallographic data with theoretical studies, researchers can rationalize observed properties like melting points and thermal stability. nih.gov
For a series of triphenylphosphonium-based ionic liquids, the analysis of intermolecular forces in the crystalline state was correlated with their thermal properties. nih.gov The unique geometries of the ions lead to distinct interactions, which govern the crystal packing and, consequently, the melting behavior. nih.gov For example, the combination of canted phenyl rings and the conformational flexibility of the alkyl chain on the cation helps to explain why some of these high-molecular-weight ionic liquids have melting points below 100 °C. nih.govacs.org This direct insight into the spatial relationships and interactions between the cation and anion provides a foundation for understanding and predicting the properties of new materials. acs.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govlookchem.com The technique partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique surface for each molecule. nih.gov By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts. nih.gov
The table below provides a conceptual example of the types of data generated from a Hirshfeld surface analysis, showing the relative contributions of different intermolecular contacts.
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
| H···H | 60.8% |
| C···H / H···C | 29.7% |
| H···Br / Br···H | 5.4% |
| Other | 4.1% |
This table is a representative example based on data for a similar complex containing triphenylphosphine (B44618) and bromide, illustrating the outputs of Hirshfeld surface analysis. nih.gov
Future Research Directions and Emerging Applications
The landscape of chemical research is continually evolving, with a significant push towards developing materials that are not only effective but also designed with precision for specific, complex tasks. Triphenyl(tetradecyl)phosphonium Bromide, a quaternary phosphonium (B103445) salt, stands at the confluence of this evolution. Its unique combination of a bulky, lipophilic cation makes it a subject of interest for future innovations. The following sections explore the prospective research avenues that could define the next generation of applications for this compound and its derivatives, from fundamental synthesis to the integration of cutting-edge computational tools.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Triphenyl(tetradecyl)phosphonium Bromide, and how are purity and yield optimized?
- The compound is typically synthesized via nucleophilic substitution between tetradecyl bromide and triphenylphosphine in anhydrous solvents (e.g., toluene or dichloromethane) under inert gas (N₂/Ar) to prevent oxidation . Purification involves recrystallization from ethanol or acetone, with yields optimized by controlling reaction time (24–48 hours) and stoichiometric excess of triphenylphosphine (1.2–1.5 equiv) . Purity (>95%) is confirmed via ¹H/³¹P NMR and HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : ¹H NMR (δ 7.6–7.8 ppm for aromatic protons), ³¹P NMR (δ 20–25 ppm for phosphonium center), and FT-IR (C-P stretch at ~1100 cm⁻¹) .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects residual solvents or byproducts .
- Elemental Analysis : Confirms Br content via combustion analysis or ICP-MS .
Q. What safety protocols are essential when handling this compound?
- Hazards : Causes severe skin/eye irritation (GHS Category 1C) and acute oral toxicity (Category 4) .
- Precautions : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert gas (N₂) in airtight containers .
- Emergency Response : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the phosphonium cation influence reactivity in nucleophilic substitution or Wittig reactions?
- The bulky triphenyltetradecyl group stabilizes the transition state in Wittig reactions, enhancing selectivity for trans-alkenes. Kinetic studies show that increasing alkyl chain length (e.g., tetradecyl) reduces solubility in polar solvents, necessitating phase-transfer catalysts (e.g., tetrabutylammonium bromide) . Competing elimination pathways can be minimized by using low temperatures (0–5°C) .
Q. What are the methodological challenges in studying mitochondrial targeting using Triphenyl(tetradecyl)phosphonium derivatives?
- Cellular Uptake : The lipophilic tetradecyl chain enhances mitochondrial membrane penetration, but quantification requires radiolabeling (³H/¹⁴C) or LC-MS/MS .
- Toxicity Thresholds : Dose-dependent cytotoxicity (IC₅₀ ~10–50 µM) varies with cell type, necessitating MTT/ATP assays under standardized O₂ conditions .
- Contradictions : Discrepancies in reported IC₅₀ values may arise from differences in mitochondrial membrane potential or assay endpoints (e.g., apoptosis vs. necrosis) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Solubility in water (<0.1 mg/mL) and organic solvents (e.g., 25 mg/mL in DMSO) is highly temperature-dependent. Conflicting literature values often stem from:
- Purity : Impurities like unreacted phosphine reduce solubility .
- Measurement Methods : Dynamic light scattering (DLS) vs. gravimetric analysis .
- Counterion Effects : Bromide vs. chloride salts exhibit different hydration shells .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
